Cas no 1807284-84-9 (Ethyl 2-cyano-3-iodo-6-methylphenylacetate)

エチル2-シアノ-3-ヨード-6-メチルフェニルアセテートは、有機合成において有用な中間体です。この化合物は、ヨード基とシアノ基を有する芳香族エステルであり、パラジウム触媒を用いたカップリング反応や求核置換反応などの多様な変換が可能です。特に、ヨード基はヘック反応やソンガシラ反応などのクロスカップリング反応において高い反応性を示します。また、6位のメチル基は立体障害の調整や反応選択性の制御に寄与します。この化合物は医薬品中間体や機能性材料の合成において重要な役割を果たします。

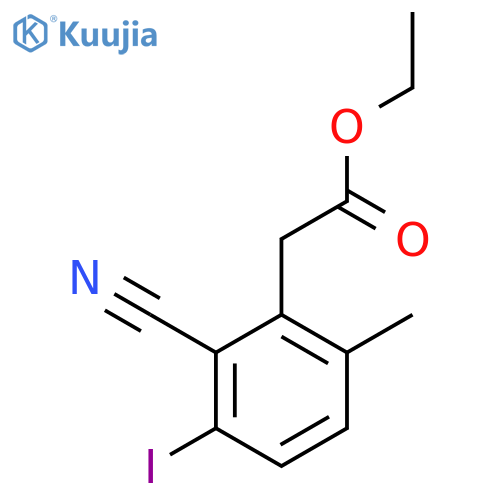

1807284-84-9 structure

商品名:Ethyl 2-cyano-3-iodo-6-methylphenylacetate

CAS番号:1807284-84-9

MF:C12H12INO2

メガワット:329.133655548096

CID:5006257

Ethyl 2-cyano-3-iodo-6-methylphenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-cyano-3-iodo-6-methylphenylacetate

-

- インチ: 1S/C12H12INO2/c1-3-16-12(15)6-9-8(2)4-5-11(13)10(9)7-14/h4-5H,3,6H2,1-2H3

- InChIKey: IRNFWLLTHKQPNB-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(C)=C(C=1C#N)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 297

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 50.1

Ethyl 2-cyano-3-iodo-6-methylphenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010007900-1g |

Ethyl 2-cyano-3-iodo-6-methylphenylacetate |

1807284-84-9 | 97% | 1g |

$1490.00 | 2023-09-03 |

Ethyl 2-cyano-3-iodo-6-methylphenylacetate 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

3. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

1807284-84-9 (Ethyl 2-cyano-3-iodo-6-methylphenylacetate) 関連製品

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量